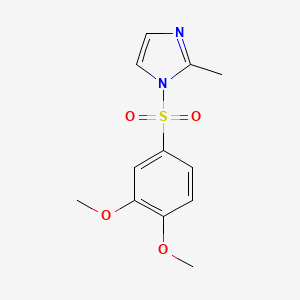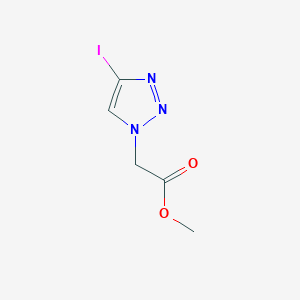
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole, also known as DMSMI, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. DMSMI is a white crystalline solid that is soluble in organic solvents and water.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds such as sulfonamides, imidazoles, and benzimidazoles. 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has also been used as a catalyst in organic reactions such as Michael addition, aldol reaction, and Diels-Alder reaction. In addition, 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has been used as a fluorescent probe for detecting metal ions such as copper and zinc.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole is not well understood. However, it is believed that 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole acts as a nucleophile in organic reactions by attacking electrophilic centers. 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole may also act as a Lewis acid catalyst by accepting electron pairs from other molecules.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole. However, it has been reported that 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has low toxicity and does not cause significant adverse effects in animals.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of applications in organic synthesis and catalysis. However, 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous reactions. In addition, 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole is relatively expensive compared to other reagents.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole. One area of interest is the development of new synthetic methods for 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole and its derivatives. Another area of interest is the development of new applications for 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole in organic synthesis and catalysis. Additionally, the use of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole as a fluorescent probe for detecting other metal ions is an area of potential future research. Overall, the potential applications of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole in scientific research make it an interesting compound for further study.
Synthesemethoden
The synthesis of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole involves the reaction of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-chloroethyl isocyanate with 1-methylimidazole. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product is purified by recrystallization or column chromatography. The yield of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole is typically around 50-60%.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-9-13-6-7-14(9)19(15,16)10-4-5-11(17-2)12(8-10)18-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQYXUVOBHGGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B3011479.png)
![(1S,5S)-2-Azabicyclo[3.2.0]heptane](/img/structure/B3011480.png)
![4-[[(2-Cyclopentylacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B3011483.png)

![ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B3011485.png)
![Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate](/img/structure/B3011488.png)


![N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3011491.png)
![2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane](/img/structure/B3011492.png)

